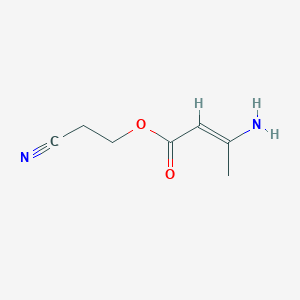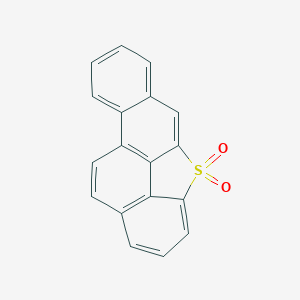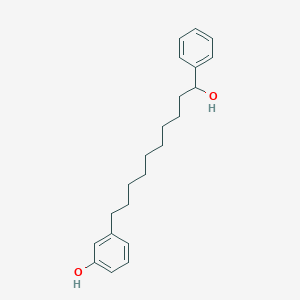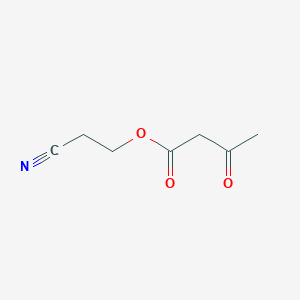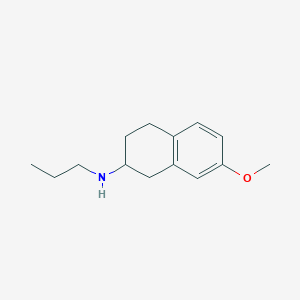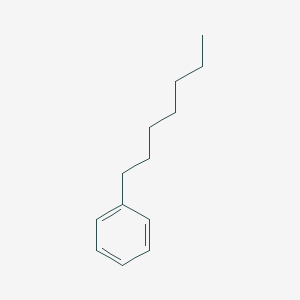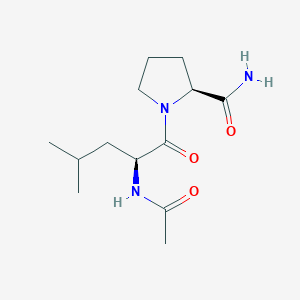
N-Acetylleucylprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylleucylprolinamide, also known as Ac-LEU-PRO-NH2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide is composed of two amino acids, leucine and proline, and is synthesized using solid-phase peptide synthesis.
作用机制
The mechanism of action of N-Acetylleucylprolinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. It has also been shown to activate the opioid receptors, which are involved in pain perception.
生化和生理效应
N-Acetylleucylprolinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by activating the opioid receptors. Additionally, N-Acetylleucylprolinamide has been shown to lower blood pressure by inhibiting the activity of ACE.
实验室实验的优点和局限性
One advantage of using N-Acetylleucylprolinamide in lab experiments is its ease of synthesis. It can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. Additionally, N-Acetylleucylprolinamide has been shown to have a high degree of stability, which makes it suitable for use in long-term experiments.
One limitation of using N-Acetylleucylprolinamide in lab experiments is its potential for non-specific binding. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, the effects of N-Acetylleucylprolinamide may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
未来方向
There are several future directions for the study of N-Acetylleucylprolinamide. One area of research is the development of new therapeutic applications. For example, N-Acetylleucylprolinamide may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Another area of research is the investigation of the mechanism of action of N-Acetylleucylprolinamide. Further studies are needed to fully understand how this peptide modulates the activity of enzymes and receptors in the body.
Finally, there is a need for the development of new synthetic methods for the production of N-Acetylleucylprolinamide. This will enable researchers to produce larger quantities of the peptide, which will facilitate further studies of its therapeutic potential.
Conclusion:
In conclusion, N-Acetylleucylprolinamide is a synthetic peptide that has shown promise in the field of scientific research. It has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this peptide as a therapeutic agent.
合成方法
The synthesis of N-Acetylleucylprolinamide is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to a resin support. Subsequent amino acids are added one by one, with each amino acid being protected by a temporary blocking group. Once the peptide chain is complete, the final product is cleaved from the resin and purified.
科学研究应用
N-Acetylleucylprolinamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its ability to inhibit cancer cell growth and metastasis. Additionally, N-Acetylleucylprolinamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
142179-09-7 |
|---|---|
产品名称 |
N-Acetylleucylprolinamide |
分子式 |
C13H23N3O3 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChI 键 |
CKLZCZMLTMDPBS-QWRGUYRKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
其他 CAS 编号 |
142179-09-7 |
同义词 |
N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



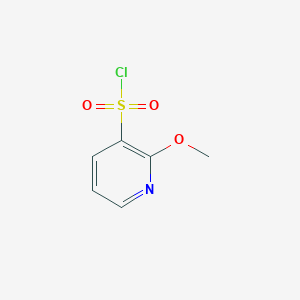
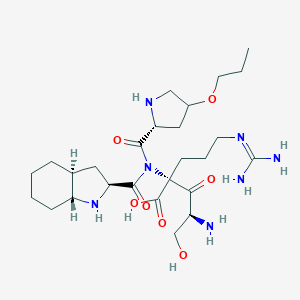
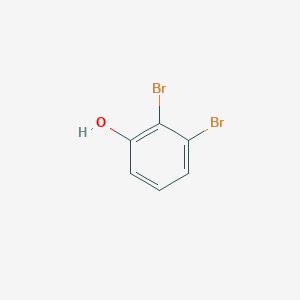
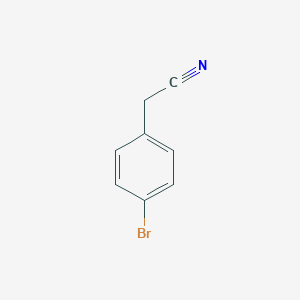
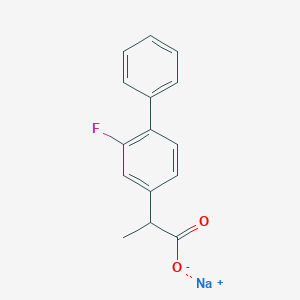
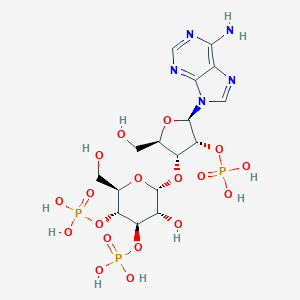
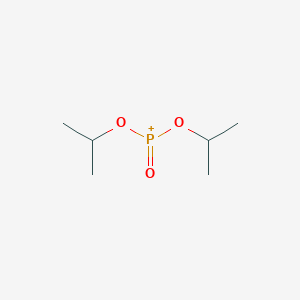
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
